N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide
Description
N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group linked via a sulfanyl-acetamide bridge to a pyrimidine ring substituted with a 3,5-dimethylpiperidinyl moiety. Its synthesis typically involves coupling 4-bromophenylacetic acid derivatives with pyrimidine-thiol intermediates under carbodiimide-mediated conditions, followed by purification via crystallization .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4OS/c1-13-7-14(2)10-24(9-13)17-8-19(22-12-21-17)26-11-18(25)23-16-5-3-15(20)4-6-16/h3-6,8,12-14H,7,9-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOAQGKRDGEZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: This step involves the bromination of aniline derivatives to form the 4-bromophenyl group.
Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of reactions starting from pyrimidine derivatives.
Coupling Reaction: The bromophenyl and pyrimidinyl intermediates are coupled using a sulfanyl bridge, often facilitated by thiol reagents under controlled conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with hydrophobic pockets in proteins, while the pyrimidinyl group can form hydrogen bonds with nucleic acids or enzymes. The sulfanyl bridge may facilitate redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-aryl-2-(pyrimidinylsulfanyl)acetamides, which exhibit diverse biological activities (e.g., kinase inhibition, antimicrobial effects). Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Analogous Acetamides
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 4-bromophenyl group in the target compound provides stronger halogen bonding compared to 2-bromophenyl () or chlorophenyl analogs (), which may enhance interactions with hydrophobic enzyme pockets . 3,5-Dimethylpiperidinyl substituents (present in the target compound and analogs) confer rigidity and metabolic stability over simpler alkyl or amino groups .
Physicochemical Properties: The trifluoromethylphenyl analog () exhibits higher molecular weight (424.49) and logP due to the CF3 group, favoring blood-brain barrier penetration . Diaminopyrimidine derivatives () show improved solubility (~338.8 g/mol) but reduced lipophilicity, limiting membrane permeability .
Synthetic Accessibility :
- Carbodiimide-mediated coupling (e.g., EDC/HCl) is a common method for acetamide synthesis, as seen in and inferred for the target compound .
- Crystallization in methylene chloride () or slow evaporation methods are standard for purifying bromophenyl acetamides .
Structural Conformation :
- The dihedral angle between aryl rings (66.4° in ’s difluorophenyl analog) suggests that substituent positioning critically influences molecular packing and target binding .
Biological Activity
N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research sources.
Chemical Structure
The molecular formula of this compound is . The compound features a bromophenyl group, a piperidine moiety, and a pyrimidine ring linked through a sulfanyl acetamide structure.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies focusing on thiazole and pyrimidine derivatives have shown promising activity against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Moderate inhibition |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). Sulforhodamine B (SRB) assays have demonstrated that certain derivatives exhibit cytotoxic effects, leading to significant reductions in cell viability. Molecular docking studies suggest that the binding affinity of these compounds to cancer-related receptors is crucial for their anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial growth and cancer cell proliferation.
- Receptor Binding : The piperidine and pyrimidine components facilitate strong interactions with specific biological receptors, enhancing their therapeutic efficacy.
- Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies
A notable study involved the synthesis and evaluation of a series of thiazole and pyrimidine derivatives, where the target compound was tested alongside other structurally related compounds. Results indicated that modifications in the side chains significantly affected both antimicrobial and anticancer activities. The most potent compounds demonstrated an ability to inhibit tumor growth in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
